[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
AM1220 is a synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the peripheral CB2 receptor (Ki = 73.4 nM). AM1220 azepane isomer is an isomer of AM1220 in which the piperidine group has been replaced with azepane. The physiological and toxicological properties of this compound have not been explored. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1348081-04-8
VCID:
VC21107730
InChI:
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
SMILES:
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula:
C26H26N2O
Molecular Weight:
382.5 g/mol
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1348081-04-8
Cat. No.: VC21107730
Molecular Formula: C26H26N2O
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AM1220 is a synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the peripheral CB2 receptor (Ki = 73.4 nM). AM1220 azepane isomer is an isomer of AM1220 in which the piperidine group has been replaced with azepane. The physiological and toxicological properties of this compound have not been explored. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1348081-04-8 |
| Molecular Formula | C26H26N2O |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 |
| Standard InChI Key | ZDCZZWAEXISRJF-UHFFFAOYSA-N |
| SMILES | CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
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